Semicochliodinol B is a natural compound derived from the fungus Chrysosporium merdarium. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of viral proteins associated with the Marburg virus. Semicochliodinol B is classified as a bis-indolylquinone, a class of compounds known for their diverse biological activities, including antitumor and antiviral properties.
The primary source of Semicochliodinol B is the fungus Chrysosporium merdarium, which has been studied for its ability to produce various bioactive metabolites. The compound was identified through bioassays aimed at discovering new inhibitors for viral proteins, specifically targeting the Marburg virus's VP35 and VP40 proteins .
The synthesis of Semicochliodinol B can be achieved through both natural extraction from fungal sources and synthetic methods. The natural biosynthetic route involves cultivating Chrysosporium merdarium under specific conditions that promote the production of this compound.
In laboratory settings, metabolic engineering techniques have been employed to enhance the yield of Semicochliodinol B. For instance, researchers have utilized Escherichia coli as a host to express genes involved in the biosynthesis of bis-indolylquinones, optimizing culture conditions for maximum production .
The molecular structure of Semicochliodinol B features a complex arrangement of rings characteristic of bis-indolylquinones. Its chemical formula is C₁₈H₁₄N₂O₂, with a molecular weight of approximately 438.5 g/mol . The compound exhibits significant structural similarity to other bis-indolylquinones but possesses unique functional groups that contribute to its biological activity.
Semicochliodinol B undergoes various chemical reactions typical for quinonoid compounds, including oxidation-reduction reactions and nucleophilic additions. Its reactivity is influenced by the presence of electron-rich indole groups, which can participate in electrophilic aromatic substitution.
The mechanism of action of Semicochliodinol B primarily involves its interaction with viral proteins such as VP35 and VP40 from the Marburg virus. By binding to these proteins, Semicochliodinol B disrupts their function, thereby inhibiting viral replication.
Semicochliodinol B is characterized by:
Semicochliodinol B has several potential applications in scientific research:
Semicochliodinol B is a structurally complex bisindole alkaloid characterized by the molecular formula C₂₇H₂₂N₂O₄ and a molecular weight of 438.48 Da (accurately calculated as 438.1580 Da) [1] [9]. Its chemical architecture features a central quinone core bearing hydroxy substituents at positions 2 and 5, with two indol-3-yl groups attached at positions 3 and 6. Notably, one of these indole groups is modified by a prenyl group at position 6, contributing to its structural complexity and potential biological interactions [5] [9]. The compound belongs to the asterriquinone-related metabolite family, sharing structural motifs with compounds known for diverse biological activities. Its IUPAC name and structural identifiers include the InChIKey JWHQWQQROAZMII-UHFFFAOYSA-N
and SMILES notation CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C
, which precisely define its atomic connectivity and stereochemical features [9].
Table 1: Fundamental Chemical Characteristics of Semicochliodinol B
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₂N₂O₄ |
Molecular Weight | 438.48 Da |
Accurate Mass | 438.1580 Da |
Chemical Class | Bisindole Alkaloid |
Key Functional Groups | Quinone, Hydroxy, Indole, Prenyl |
InChIKey | JWHQWQQROAZMII-UHFFFAOYSA-N |
SMILES | CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C |
Semicochliodinol B was first isolated and characterized in 1997 from the culture broth of the fungus Chrysosporium merdarium strain P-5656 [9]. This discovery was documented in the Journal of Antibiotics by Fredenhagen and colleagues, who identified its unique structure and significant inhibitory activities. The producing organism, C. merdarium, belongs to the order Onygenales within the phylum Ascomycota. This taxonomic group encompasses keratinophilic fungi often found in soil enriched with animal keratinous debris (e.g., feathers, hair), suggesting potential ecological roles in decomposition processes [9] [10]. The isolation process involved sophisticated chromatographic techniques to separate this compound from complex fungal extracts, reflecting its natural occurrence as a specialized secondary metabolite. The discovery was part of a broader investigation into fungal metabolites with potential pharmacological activities, highlighting the bioprospecting value of understudied fungal species in biodiverse environments. Taxonomically, Chrysosporium species are anamorphic (asexually reproducing) fungi, with close phylogenetic relationships to medically important genera like Blastomyces and Histoplasma, though C. merdarium itself is primarily known for its metabolite production rather than pathogenicity [9] [10].
Table 2: Taxonomic Classification of the Source Organism
Taxonomic Rank | Classification |
---|---|
Domain | Eukarya |
Kingdom | Fungi |
Phylum | Ascomycota |
Class | Eurotiomycetes |
Order | Onygenales |
Family | Onygenaceae |
Genus | Chrysosporium |
Species | merdarium (strain P-5656) |
Semicochliodinol B holds considerable significance in natural product research due to its dual inhibitory capabilities against clinically relevant molecular targets: HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase [5] [9]. This dual activity positions it as a valuable scaffold for developing multitargeted therapeutic agents, particularly against viral infections and cancers driven by tyrosine kinase dysregulation. Its identification as a fungal metabolite aligns with the growing recognition that understudied fungi represent rich sources of structurally novel bioactive compounds with potential pharmaceutical applications [7] [8].
In antiviral research, Semicochliodinol B's inhibition of HIV-1 protease (a crucial enzyme for viral maturation) suggests its potential utility as a lead compound for antiretroviral drug development. Computational studies indicate that compounds like Semicochliodinol B could interact with conserved regions of viral proteases, including those of coronaviruses, although experimental validation remains pending [8]. This is particularly relevant given ongoing efforts to repurpose known protease inhibitors against emerging viruses like SARS-CoV-2, where viral proteases (3CLpro and PLpro) are prime therapeutic targets [8].
The compound’s EGF-R tyrosine kinase inhibition is equally significant in oncology. EGF-R signaling drives proliferation in numerous cancers (e.g., lung, colorectal), and natural inhibitors offer templates for designing novel kinase inhibitors with potentially improved selectivity or reduced side effects compared to synthetic drugs. While the exact inhibition mechanism of Semicochliodinol B requires further elucidation, its structural features, including the quinone moiety, may facilitate redox-mediated interactions with kinase domains [5].
Research into Semicochliodinol B exemplifies broader trends in microbial drug discovery, which increasingly focuses on fungal metabolites as sources of antiviral and anticancer agents. With over 330 microbial metabolites documented for antiviral activity, compounds like Semicochliodinol B highlight the untapped potential of fungal biodiversity [7]. Its discovery underscores the importance of preserving microbial diversity and investing in advanced cultivation and extraction techniques to access novel chemical scaffolds with therapeutic relevance.
Table 3: Documented Biological Activities of Semicochliodinol B
Biological Target | Reported Activity | Potential Therapeutic Relevance |
---|---|---|
HIV-1 Protease | Inhibitor | Antiretroviral therapy for HIV/AIDS |
EGF-R Protein Tyrosine Kinase | Antagonist | Targeted cancer therapy |
Viral Proteases (speculative) | Computational binding affinity | Broad-spectrum antiviral agents |
The compound’s discovery has stimulated research into structurally related bisindole alkaloids, expanding the chemical space explored for drug development. However, significant research gaps remain, including in vivo efficacy studies, mechanism-of-action elucidation at the molecular level, and structure-activity relationship (SAR) optimization to enhance potency and pharmacokinetic properties. Addressing these gaps could unlock the full therapeutic potential of Semicochliodinol B and its analogs in modern medicine [7] [8] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: